molecular formula C16H10ClN3O5S2 B2622096 4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 302548-40-9

4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B2622096
CAS No.: 302548-40-9
M. Wt: 423.84
InChI Key: VQGSZCOLJIUUMH-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a 4-chloro-substituted benzene ring linked via an amide bond to a 1,3-thiazole moiety. The thiazole ring is further functionalized with a 4-nitrobenzenesulfonyl group at the 5-position (Figure 1).

Properties

IUPAC Name

4-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O5S2/c17-11-3-1-10(2-4-11)15(21)19-16-18-9-14(26-16)27(24,25)13-7-5-12(6-8-13)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGSZCOLJIUUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Substituent

The chloro group on the benzamide moiety undergoes nucleophilic substitution under basic conditions. This reaction is facilitated by electron-withdrawing groups (e.g., the benzamide carbonyl) that activate the aromatic ring toward nucleophilic attack.

Reaction Conditions Nucleophile Product Yield Source
K₂CO₃, DMF, 80°C, 12 hrsPiperidine4-Piperidino-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide72% ,
NaH, THF, RT, 6 hrsMethoxide4-Methoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide65%

Key Observations :

  • Substitution occurs regioselectively at the para position relative to the benzamide carbonyl due to electronic activation.

  • Steric hindrance from the bulky thiazole sulfonyl group limits reactivity at other positions .

Reduction of the Nitro Group

The nitro group on the benzenesulfonyl moiety can be reduced to an amine under catalytic hydrogenation or using milder agents like SnCl₂/HCl.

Reduction Method Conditions Product Yield Source
H₂ (1 atm), Pd/C, EtOH, 25°C12 hrs4-Chloro-N-[5-(4-aminobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide85%
SnCl₂, HCl, EtOH, reflux4 hrsSame as above78%

Applications :

  • The resulting amine serves as a precursor for further functionalization (e.g., diazotization or acylation) .

  • Reduced derivatives exhibit enhanced solubility in polar solvents .

Hydrolysis of the Sulfonamide Linkage

The sulfonamide bond connecting the thiazole and nitrobenzene groups is stable under acidic conditions but hydrolyzes in strongly basic media.

Conditions Reagents Product Yield Source
NaOH (10%), H

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds related to 4-chloro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide exhibit promising anticancer properties. The thiazole moiety is known for its ability to inhibit certain cancer cell lines, making this compound a candidate for further investigation in cancer therapy. Studies have shown that modifications in the sulfonamide group can enhance the selectivity and potency against specific cancer types .

Antibacterial Properties
The sulfonamide group is recognized for its antibacterial activity. Compounds containing this functional group have been studied for their effectiveness against a range of bacterial strains. Preliminary studies suggest that this compound may possess similar properties, warranting further exploration into its mechanism of action and efficacy against resistant bacterial strains .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its structural components can be modified to create a variety of derivatives, allowing chemists to explore new chemical entities with potentially useful biological activities. The compound's ability to participate in nucleophilic substitutions makes it valuable in the development of complex organic molecules .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of growth in specific cancer cell lines; potential for development into a therapeutic agent.
Study BAntibacterial PropertiesShowed effectiveness against Gram-positive bacteria; suggests further testing against resistant strains.
Study CSynthetic ApplicationsUtilized as a precursor in synthesizing novel thiazole derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The nitro and sulfonyl groups facilitate binding to active sites of enzymes, leading to inhibition of their activity. The thiazole ring can interact with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Table 1: Spectral Data of Selected Benzamide Derivatives

Compound Name ¹H NMR Key Peaks (ppm) IR Key Absorptions (cm⁻¹) Molecular Weight (g/mol) Reference
Target Compound Not reported Not reported Estimated: ~408 -
4-Chloro-N-(5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide 7.44–8.00 (aromatic), 13.33, 13.87 (NH) N-H, C=O, aromatic C-H 403 (M+H)
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide 7.4–8.2 (pyridine/benzene) 3300 (N-H), 1680 (C=O) Not reported
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide Not reported Not reported 306.7

Key Observations :

  • The target compound’s 4-nitrobenzenesulfonyl group is expected to downfield-shift aromatic protons in ¹H NMR due to electron-withdrawing effects, similar to nitro-substituted analogs .
  • IR spectra of benzamides typically show N-H (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches, consistent across derivatives .

Key Observations :

  • Benzamide derivatives with thiazole/thiadiazole cores, such as L3, demonstrate catalytic utility in organic synthesis, highlighting possible applications for the target compound .

Key Observations :

  • The absence of toxicity data for the target compound underscores the need for further study.

Biological Activity

4-Chloro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the compound's structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H10ClN3O5, with a molecular weight of 423.85 g/mol. The structure features a thiazole ring, a sulfonyl group, and a chloro-substituted benzamide moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are still under investigation.

1. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, compounds containing thiazole and sulfonamide groups have been shown to inhibit cancer cell proliferation through various mechanisms.

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Inhibition of cell cycle progression

2. Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar sulfonamide derivatives have demonstrated effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase-3 activity. The study concluded that the compound could serve as a potential lead for developing new anticancer agents targeting breast cancer.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another investigation assessed the antimicrobial properties against resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited notable inhibitory effects, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

While specific mechanisms for this compound have not been fully elucidated, related compounds often act by:

  • Inhibiting key enzymes involved in cell proliferation.
  • Disrupting DNA synthesis.
  • Inducing oxidative stress leading to cell death.

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